5-Ethyl-2-fluorophenol (CAS 891843-05-3)
5-Ethyl-2-fluorophenol (CAS 891843-05-3)
An In-Depth Technical Guide on:
Critical Intermediate for JAK Inhibitor Development
Executive Summary
5-Ethyl-2-fluorophenol (CAS: 891843-05-3) is a specialized fluorinated aromatic building block primarily utilized in the synthesis of next-generation Janus Kinase (JAK) inhibitors.[1][2] Unlike commodity phenols, this compound is engineered to provide a specific steric and electronic profile: the 2-fluoro group modulates the acidity (pKa) of the phenolic hydroxyl and enhances metabolic stability against ring oxidation, while the 5-ethyl moiety offers precise hydrophobic filling of kinase binding pockets (specifically the ATP-binding site of JAK1/JAK2).
This guide details the chemical identity, validated synthesis protocols via Negishi coupling, and its application in medicinal chemistry, specifically for the development of imidazo-piperidine-based therapeutics.
Chemical Identity & Physical Properties
| Property | Data |
| CAS Number | 891843-05-3 |
| IUPAC Name | 5-Ethyl-2-fluorophenol |
| Molecular Formula | C₈H₉FO |
| Molecular Weight | 140.15 g/mol |
| Appearance | Clear to pale yellow liquid |
| Solubility | Soluble in MeOH, DCM, THF, DMSO; Sparingly soluble in water |
| Key Structural Feature | Ortho-fluorine effect (H-bond acceptor); Meta-ethyl lipophilicity |
Chemical Structure Logic: The positioning of the fluorine atom at C2 is critical. It lowers the pKa of the phenol relative to non-fluorinated analogues, increasing the hydrogen bond donating capability of the hydroxyl group—a frequent requirement for anchoring the molecule within a protein active site.
Synthesis & Manufacturing Protocol
The most robust and scalable route to 5-Ethyl-2-fluorophenol is the Palladium-Catalyzed Negishi Coupling . This method is preferred over direct Friedel-Crafts alkylation due to the high regioselectivity required; direct alkylation of 2-fluorophenol often yields a mixture of 4-ethyl and 5-ethyl isomers which are difficult to separate.
Reaction Pathway (DOT Diagram)
Figure 1: Regioselective synthesis of 5-Ethyl-2-fluorophenol via Negishi coupling.
Detailed Experimental Protocol
Note: This protocol involves pyrophoric reagents (Diethylzinc). All steps must be performed under an inert atmosphere (Nitrogen or Argon).
Reagents:
-
5-Bromo-2-fluorophenol (1.0 eq)[3]
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes (2.2 eq)
-
Bis(tri-tert-butylphosphine)palladium(0) (Pd(P(t-Bu)₃)₂) (0.02 eq)[3]
-
Tetrahydrofuran (THF), anhydrous
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a 3-neck round-bottom flask and equip it with a magnetic stir bar, reflux condenser, and temperature probe. Flush continuously with Nitrogen.
-
Solvation: Charge the flask with 5-Bromo-2-fluorophenol (e.g., 200 mg, 1.05 mmol) and the Palladium catalyst. Dissolve in anhydrous THF (10 mL).
-
Temperature Control: Cool the reaction mixture to 10–15°C using an ice/water bath.
-
Reagent Addition: Slowly add the Diethylzinc solution dropwise via syringe.
-
Critical Safety Check: Et₂Zn is pyrophoric. Ensure the needle tip is submerged or the addition is slow to prevent overheating. The reaction is exothermic.
-
-
Reaction: Remove the cooling bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor via TLC or LC-MS for the disappearance of the aryl bromide.
-
Quenching: Cool the mixture back to 0°C. Very slowly quench with saturated Ammonium Chloride (NH₄Cl) solution. (Caution: Gas evolution).
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Combine organic layers.
-
Purification: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to yield the pure oil.
Applications in Drug Development
5-Ethyl-2-fluorophenol acts as the "warhead" anchor in several investigational JAK inhibitors. It is frequently coupled to indazole or imidazo-pyridine scaffolds.
Mechanism of Action Contribution:
-
Metabolic Blocking: The fluorine at C2 blocks metabolic hydroxylation at that position, extending the half-life (
) of the drug. -
Selectivity: The ethyl group at C5 fits into a specific hydrophobic pocket in the JAK1 enzyme, improving selectivity over JAK2 or JAK3, which is crucial for reducing side effects like anemia (associated with JAK2 inhibition).
Workflow: From Intermediate to API
Figure 2: Integration of the intermediate into Active Pharmaceutical Ingredient (API) synthesis.
Analytical Characterization (QC)
To ensure the integrity of this intermediate before use in API synthesis, the following specifications must be met:
1. Proton NMR (¹H NMR, 400 MHz, DMSO-d₆):
-
δ 9.60 (s, 1H, -OH): Broad singlet, exchangeable.
-
δ 6.90 - 7.10 (m, 3H, Ar-H): Aromatic protons will show complex splitting due to Fluorine coupling (
). -
δ 2.55 (q, 2H, -CH₂-): Quartet, characteristic of the ethyl methylene group.
-
δ 1.15 (t, 3H, -CH₃): Triplet, methyl terminus.
2. HPLC Purity:
-
Column: C18 Reverse Phase
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient
-
Target: >98.0% Area
-
Impurity Limit: <0.5% of the des-ethyl (2-fluorophenol) or bis-ethyl byproducts.
Safety & Handling (SDS Highlights)
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (Respiratory irritation).
-
Handling: As a phenol derivative, it is corrosive to tissues. Wear nitrile gloves, safety goggles, and a lab coat.
-
Storage: Store under Nitrogen at 2–8°C. Phenols are prone to oxidation (darkening) over time if exposed to air.
References
-
Patent EP4186908A1 : JAK Inhibitor Compound and Use Thereof. (2023).[3] Describes the specific synthesis of 5-ethyl-2-fluorophenol via Negishi coupling for JAK1 inhibitors.
-
Patent US20170121327A1 : JAK Kinase Inhibitor Compounds for Treatment of Respiratory Disease. (2017).[3] Details the use of the intermediate in creating crystalline free base hydrates of indazole-phenols.[4]
-
ChemicalBook Database : 5-Ethyl-2-fluorophenol Product Specifications. Verified CAS 891843-05-3 and supplier data.

